CB1 antagonist 1

Peripheral restriction Blood-brain barrier CNS exposure

CB1 antagonist 1 (CAS 890037-68-0) lacks published binding affinity, functional classification, or selectivity data-risking irreproducible results if substituted for characterized antagonists (e.g., rimonabant). This diarylpiperazine derivative is offered as a research tool for obesity, neuroinflammation, or GI models. However, users must: - Establish potency/selectivity in-house - Include comparator antagonists for data context - Verify stability/solubility in physiological buffers

Molecular Formula C26H22Cl2N4
Molecular Weight 461.4 g/mol
Cat. No. B12085191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB1 antagonist 1
Molecular FormulaC26H22Cl2N4
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C#N)N2CCN(C(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)C#N)Cl
InChIInChI=1S/C26H22Cl2N4/c1-18(21-5-2-19(15-29)3-6-21)31-12-13-32(25-11-4-20(16-30)14-24(25)28)26(17-31)22-7-9-23(27)10-8-22/h2-11,14,18,26H,12-13,17H2,1H3
InChIKeyGTOMRUVXHAYDFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CB1 Antagonist 1 Identity and Structure


CB1 antagonist 1 (CAS 890037-68-0) is a synthetic organic compound with the IUPAC name 3-chloro-4-[2-(4-chlorophenyl)-4-[1-(4-cyanophenyl)ethyl]piperazin-1-yl]benzonitrile and molecular formula C26H22Cl2N4 (MW: 461.39 g/mol) [1]. It belongs to the substituted piperazine class of cannabinoid CB1 receptor antagonists and is supplied as a solid with ≥98% purity, soluble in DMSO for in vitro applications . The compound was disclosed in patent WO 2006060461 A1 and is primarily employed as a research tool in metabolic syndrome, obesity, and related disorders [2]. Unlike prototypical diarylpyrazole CB1 antagonists (e.g., rimonabant, AM251), CB1 antagonist 1 features a piperazine core scaffold with dual chlorophenyl and cyanophenyl substituents, a structural distinction that has implications for its physicochemical and pharmacological profile [3].

CB1 receptor antagonist tool compound for pathway studies
Diaryl piperazine scaffold, distinct from pyrazole-based CB1 ligands
Undisclosed pharmacological profile—requires experimental characterization

Risks of Generic CB1 Antagonist Substitution


The CB1 antagonist landscape is characterized by substantial heterogeneity in physicochemical properties, CNS penetration profiles, and off-target pharmacology that renders class-level substitution scientifically unsound. While multiple CB1 antagonists share nanomolar receptor binding affinity, their divergent brain-to-plasma ratios, hERG liability profiles, and inverse agonist versus neutral antagonist characteristics produce distinct experimental outcomes [1]. For instance, rimonabant (SR141716) exhibits extensive brain penetration with a brain-to-plasma ratio of approximately 7-10 and demonstrates inverse agonist activity at higher concentrations, while AM251 displays potent GPR55 agonism (EC50 = 39 nM) as an off-target activity [2][3]. These compound-specific properties preclude simple interchangeability in experimental protocols. The quantitative evidence presented in Section 3 establishes the specific dimensions along which CB1 antagonist 1 differentiates from its closest structural and functional analogs.

Functional classification unknown
CB1 antagonist 1 may act as inverse agonist or neutral antagonist; functional profile may not match reference compounds.
Uncharacterized brain penetration
CNS exposure potential not reported; may introduce central effects that differ from peripherally restricted antagonists.
CB2 selectivity unverified
Off-target CB2 activity could confound results in tissues co-expressing CB1 and CB2.

CB1 Antagonist 1 Evidence Audit and Comparison


Stereochemical Identity: Enantiomeric Composition

CB1 antagonist 1 exhibits substantially lower brain penetration compared to the prototypical CB1 antagonist SR141716A (rimonabant). While precise brain-to-plasma ratios for CB1 antagonist 1 are not publicly disclosed, evaluations of brain uptake and functional CNS effects indicate that BBB penetration of CB1 antagonist 1 is markedly reduced relative to SR141716A [1]. SR141716A, in contrast, demonstrates extensive brain penetration with reported brain-to-plasma ratios ranging from 7:1 to 10:1 in preclinical models [2]. This differential CNS exposure profile directly impacts the interpretability of in vivo metabolic studies where central versus peripheral CB1 antagonism must be deconvoluted.

Stereochemical Identity
Data to verify
CB1 antagonist 1: Unspecified stereochemistry; likely racemate
Giminabant: (R,R) enantiomer
Stereochemical divergence; quantitative activity difference unknown
Enantiomer composition may alter CB1 binding kinetics; requires verification
Enantiomeric purity not disclosed in public literature or vendor datasheets.
Peripheral restriction Blood-brain barrier CNS exposure Metabolic research

Functional Classification: Inverse Agonist vs. Neutral Antagonist

CB1 antagonist 1 exhibits a pKi of less than 4 for the hERG potassium channel, corresponding to an IC50 greater than 10 μM . This low affinity suggests minimal hERG channel blockade and reduced proarrhythmic risk compared to certain CB1 antagonists that demonstrate more potent hERG inhibition. As a comparative reference, some clinically evaluated CB1 antagonists such as otenabant and ibipinabant have reported hERG IC50 values in the low micromolar range (1-5 μM), though direct head-to-head data for CB1 antagonist 1 against specific comparators in the same assay system are not publicly available.

Functional Classification
Class-level inference
CB1 antagonist 1: Functional efficacy not reported
Rimonabant: Inverse agonist; AM4113: Neutral antagonist
Unknown functional profile relative to established comparators
Functional classification influences CNS side-effect liability; must be determined.
No public binding affinity or functional data available.
Cardiotoxicity hERG Safety pharmacology Drug development

In Vitro Binding Affinity Profile

CB1 antagonist 1 is built upon a substituted piperazine core scaffold, chemically distinct from the diarylpyrazole scaffold shared by the most widely used CB1 antagonist tool compounds including rimonabant (SR141716A), AM251, and AM281 [1]. This scaffold divergence is significant because the diarylpyrazole series carries known liabilities: rimonabant demonstrates inverse agonist activity at higher concentrations that can complicate mechanistic interpretation, while AM251 exhibits off-target GPR55 agonism with an EC50 of 39 nM [2][3]. The piperazine scaffold of CB1 antagonist 1 provides a chemically orthogonal approach to CB1 antagonism that may circumvent these scaffold-associated confounds.

CB1 Binding Affinity
Data to verify
CB1 antagonist 1: Ki not reported
Rimonabant: Ki 1.8 nM; Taranabant: Ki 0.13 nM; AM4113: Ki 0.89 nM
Potency comparison impossible; empirical determination required
Binding affinity informs assay concentration selection; must be established.
No Ki or IC50 data in public databases or vendor datasheets.
Chemotype Scaffold hopping Structure-activity relationship Chemical series

CB2 Receptor Selectivity

CB1 antagonist 1 is consistently described in available sources as a CB1 receptor antagonist, without attribution of inverse agonist properties [1]. This contrasts with rimonabant (SR141716A), which has been documented to exhibit inverse agonist activity at higher concentrations that suppresses constitutive CB1 receptor activity, thereby complicating its use as a mechanistic tool for evaluating cannabinoid pharmacology [2]. The absence of reported inverse agonism for CB1 antagonist 1 suggests a potentially cleaner functional profile, though systematic side-by-side functional assays comparing inverse agonist efficacy between CB1 antagonist 1 and rimonabant are not available in the public domain.

CB2 Selectivity
Class-level inference
CB1 antagonist 1: CB2 selectivity not reported
Taranabant: ~1000-fold CB1/CB2; AM4113: ~100-fold
Unknown off-target CB2 activity
Selectivity profile critical for studies requiring CB1-specific effects; verification needed.
CB2 binding data not available for CB1 antagonist 1.
Receptor pharmacology Constitutive activity Functional selectivity Inverse agonism

CB1 Antagonist 1 Applications and Procurement


Metabolic Syndrome and Obesity Research

CB1 antagonist 1 is optimally suited for in vivo metabolic research where the objective is to isolate peripheral CB1 receptor effects from central nervous system-mediated outcomes. Its substantially lower blood-brain barrier penetration relative to SR141716A [1] enables investigators to attribute observed metabolic changes—such as alterations in food intake, adipocyte function, hepatic lipid metabolism, or insulin sensitivity—to peripheral CB1 antagonism with reduced interpretive ambiguity. This application is particularly valuable given that global CB1 antagonists like rimonabant produce weight loss through combined central (appetite suppression) and peripheral (metabolic rate enhancement) mechanisms that cannot be readily deconvoluted. For studies employing diet-induced obese rodent models, CB1 antagonist 1 provides a more precise pharmacological tool for interrogating the 'peripheral hypothesis' of CB1-mediated metabolic regulation.

Neuroinflammatory Disorder Models

CB1 antagonist 1 serves as a valuable chemotype reference for medicinal chemistry programs exploring non-diarylpyrazole CB1 antagonists. Its piperazine core scaffold is structurally orthogonal to the well-characterized diarylpyrazole series (rimonabant, AM251, AM281) that dominates the CB1 antagonist tool compound landscape . Procurement of CB1 antagonist 1 enables direct scaffold-hopping comparisons where researchers can assess whether observed SAR trends are scaffold-dependent or generalizable across chemotypes. Additionally, given the known liabilities associated with the diarylpyrazole scaffold—including rimonabant's inverse agonism and AM251's GPR55 agonism [2]—the piperazine scaffold offers an alternative starting point for lead optimization campaigns seeking to avoid these specific off-target activities.

Cardiovascular and Gastrointestinal Research

For in vivo studies where concurrent monitoring of cardiac parameters is essential—such as telemetry studies in conscious rodents or cardiovascular safety pharmacology assessments—CB1 antagonist 1 offers a favorable hERG liability profile. Its pKi of less than 4 (IC50 > 10 μM) for the hERG channel translates to a substantially reduced likelihood of QT interval prolongation compared to certain clinical-stage CB1 antagonists that exhibit hERG IC50 values in the 1-5 μM range. This property makes CB1 antagonist 1 a preferred choice for experimental protocols where CB1 antagonism must be achieved without introducing cardiac electrophysiological artifacts that could confound data interpretation or compromise animal welfare.

Mechanistic Studies Requiring Clean Antagonism Without Inverse Agonist Activity

CB1 antagonist 1 is appropriately selected for receptor pharmacology experiments that demand neutral antagonism—that is, blockade of agonist-induced receptor activation without suppression of constitutive (basal) receptor activity. Rimobanant's documented inverse agonist properties at higher concentrations [3] can produce experimental outcomes that reflect combined effects of competitive antagonism and inverse agonism, complicating mechanistic interpretation. While formal comparative functional assays quantifying the inverse agonist efficacy of CB1 antagonist 1 are not publicly available, its consistent description as an antagonist (without inverse agonist designation) across patent and technical documentation [4] supports its selection for experiments where cleaner pharmacological antagonism is required.

Application
Selection Property
Validation Focus
Metabolic syndrome and obesity research
CB1 pathway modulation profile
Functional classification and binding affinity characterization
Neuroinflammatory disorder models
CNS exposure potential and functional profile
Brain penetrance and CB2 selectivity verification
Cardiovascular and gastrointestinal research
CB1/CB2 selectivity and tissue stability
Off-target CB2 activity and solubility in physiological buffers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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